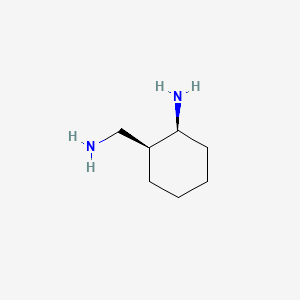![molecular formula C40H36N2O5 B13511631 (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid](/img/structure/B13511631.png)
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid is a complex organic molecule with significant applications in various fields of science. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a triphenylmethyl (trityl) protecting group. These protecting groups are commonly used in peptide synthesis to protect amino acids during the coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid typically involves multiple steps, including the protection of amino groups and the coupling of amino acids. The process begins with the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. This is followed by the introduction of the triphenylmethyl (trityl) group to protect the carboxyl group. The final step involves the coupling of the protected amino acid with the desired butanoic acid derivative under specific reaction conditions, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines allow for the precise control of reaction conditions, such as temperature, pH, and reagent concentrations, ensuring high yields and purity of the final product. The use of solid-phase peptide synthesis (SPPS) is common, where the compound is synthesized on a solid support, allowing for easy purification and isolation of the product.
Análisis De Reacciones Químicas
Types of Reactions
The compound (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to remove the protecting groups, yielding the free amino acid.
Substitution: The compound can undergo substitution reactions where the protecting groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid, oxidized derivatives, and substituted analogs with different functional groups.
Aplicaciones Científicas De Investigación
The compound (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for therapeutic peptides.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of this compound involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted side reactions during the coupling process, ensuring the correct sequence of amino acids in the final peptide. The fluorenylmethoxycarbonyl (Fmoc) group is removed under basic conditions, while the triphenylmethyl (trityl) group is cleaved under acidic conditions, revealing the free amino and carboxyl groups for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-({[(tert-Butoxycarbonyl)amino]-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(tert-butoxycarbonyl)carbamoyl]butanoic acid: Contains both Fmoc and Boc protecting groups.
Uniqueness
The uniqueness of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid lies in its dual protection strategy, which allows for selective deprotection and precise control over the synthesis of complex peptides. This makes it a valuable tool in the field of peptide chemistry and synthesis.
Propiedades
Fórmula molecular |
C40H36N2O5 |
|---|---|
Peso molecular |
624.7 g/mol |
Nombre IUPAC |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-5-oxo-5-(tritylamino)pentanoic acid |
InChI |
InChI=1S/C40H36N2O5/c1-39(37(44)45,42-38(46)47-27-35-33-23-13-11-21-31(33)32-22-12-14-24-34(32)35)26-25-36(43)41-40(28-15-5-2-6-16-28,29-17-7-3-8-18-29)30-19-9-4-10-20-30/h2-24,35H,25-27H2,1H3,(H,41,43)(H,42,46)(H,44,45)/t39-/m1/s1 |
Clave InChI |
JLBSKXBINNAYMK-LDLOPFEMSA-N |
SMILES isomérico |
C[C@@](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
SMILES canónico |
CC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1h-pyrazole hydrobromide](/img/structure/B13511568.png)




![2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine](/img/structure/B13511594.png)



![3,9-Diazabicyclo[4.2.1]nonane](/img/structure/B13511623.png)
![rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid](/img/structure/B13511634.png)

